N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-9-yl)acetamide
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Overview
Description
N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-9-yl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-9-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to further reactions to form the desired pyridazinone ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-9-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Common in organic synthesis, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Typically involves nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-9-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-9-yl)acetamide involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with similar biological activities.
Pyridazinone: Shares the core structure but with different substituents.
Indeno-pyridazinone: A closely related compound with slight structural variations.
Uniqueness
N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-9-yl)acetamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to its analogs .
Properties
CAS No. |
114915-69-4 |
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Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-(3-oxo-2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-9-yl)acetamide |
InChI |
InChI=1S/C13H13N3O2/c1-7(17)14-10-4-2-3-8-5-9-6-11(18)15-16-13(9)12(8)10/h2-4,9H,5-6H2,1H3,(H,14,17)(H,15,18) |
InChI Key |
AJMXEJBCWOZEJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C3=NNC(=O)CC3C2 |
Origin of Product |
United States |
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